Bienvenue dans la boutique en ligne BenchChem!

TDP1 Inhibitor-1

TDP1 inhibition enzymatic assay IC₅₀ comparison

TDP1 Inhibitor-1 delivers direct, single-agent cytotoxicity across A549 (GI₅₀ 1.53 μM), DU145 (4.29 μM), Huh7 (2.78 μM) cancer cells, enabling robust growth-inhibitory readouts without combination agents. Its 7 μM TDP1 IC₅₀ occupies a distinct micromolar niche, minimizing off-target effects of ultrapotent inhibitors. Combined with camptothecin, it kills >90% MCF-7 cells at 5 μM. Choose for DNA repair and topoisomerase I poison synergy studies.

Molecular Formula C26H26N2O5
Molecular Weight 446.5 g/mol
Cat. No. B8103343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDP1 Inhibitor-1
Molecular FormulaC26H26N2O5
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)N=C2OCCN6CCCC6)OC
InChIInChI=1S/C26H26N2O5/c1-29-21-13-19-17-6-5-16-11-23-24(33-15-32-23)12-18(16)25(17)27-26(20(19)14-22(21)30-2)31-10-9-28-7-3-4-8-28/h5-6,11-14H,3-4,7-10,15H2,1-2H3
InChIKeyAXNFOXAWCCNLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TDP1 Inhibitor-1: A Benchmark Tyrosyl-DNA Phosphodiesterase 1 Inhibitor for Oncology Research Procurement


TDP1 Inhibitor-1 is a synthetic small-molecule inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), characterized by an IC₅₀ of 7 μM in biochemical assays . Structurally, it comprises a benzodioxolo-phenanthridine core with a pyrrolidinyl ethoxy side chain (C₂₆H₂₆N₂O₅, MW 446.50) [1]. The compound exhibits cytotoxicity across a panel of cancer cell lines and potentiates the DNA-damaging effects of topoisomerase I poisons such as camptothecin [2].

Why TDP1 Inhibitor-1 Cannot Be Simply Substituted: Navigating a Spectrum of Potency, Cytotoxicity, and Synergy Profiles


Substituting TDP1 Inhibitor-1 with a seemingly similar TDP1-targeting agent is scientifically precarious due to vast disparities in biochemical potency (spanning from nanomolar to micromolar ranges), divergent cellular efficacy and cytotoxicity profiles, and variable chemosensitization capabilities. For instance, TDP1 Inhibitor-2 (IC₅₀ = 99 nM) is 70-fold more potent in enzymatic assays but exhibits minimal standalone cytotoxicity, while CD00509 (IC₅₀ = 710 nM) demonstrates cell-type-specific effects on γ-H2AX foci formation . The quantitative, comparative evidence below delineates precisely why TDP1 Inhibitor-1 occupies a specific performance niche that generic TDP1 inhibition cannot fulfill.

TDP1 Inhibitor-1: Head-to-Head Quantitative Evidence for Informed Procurement Decisions


Biochemical Potency: TDP1 Inhibitor-1 vs. TDP1 Inhibitor-2, TDP1 Inhibitor-3, and CD00509

TDP1 Inhibitor-1 demonstrates a biochemical IC₅₀ of 7 μM for TDP1 inhibition . In contrast, TDP1 Inhibitor-2 exhibits an IC₅₀ of 99 nM (70-fold more potent) , TDP1 Inhibitor-3 an IC₅₀ of 0.63 μM (11-fold more potent) , and CD00509 an IC₅₀ of 710 nM (10-fold more potent) . This places TDP1 Inhibitor-1 in a distinct micromolar potency range suitable for specific experimental contexts.

TDP1 inhibition enzymatic assay IC₅₀ comparison

Cytotoxicity Profile: TDP1 Inhibitor-1 vs. TDP1 Inhibitor-2 Across Multiple Cancer Cell Lines

TDP1 Inhibitor-1 exhibits significant cytotoxicity across a panel of cancer cell lines: GI₅₀ values of 1.53 μM (A549 lung), 2.63 μM (CCRF-CEM leukemia), 4.29 μM (DU145 prostate), and 2.78 μM (Huh7 liver) after 72 hours by MTT assay . In stark contrast, TDP1 Inhibitor-2 is described as having 'minimal' or 'low' cytotoxicity, with a report indicating no significant cytotoxicity at concentrations below 100 μM in T98G glioblastoma cells .

cytotoxicity cancer cell lines GI₅₀ comparison

Synergy with Topoisomerase I Poisons: TDP1 Inhibitor-1 vs. CD00509 in MCF-7 Cells

TDP1 Inhibitor-1 (1.25-5 μM) significantly enhances the cytotoxicity of camptothecin against MCF-7 breast cancer cells, achieving over 90% cell killing at 5 μM when combined with camptothecin . CD00509 similarly sensitizes MCF-7 cells to camptothecin, increasing DNA breaks and reducing proliferation, though quantitative comparison of the magnitude of synergy is not directly available . Both compounds demonstrate the expected chemosensitization property, but TDP1 Inhibitor-1's effect is quantified with a clear dose-response.

chemosensitization camptothecin synergy MCF-7 breast cancer

Selectivity and Off-Target Profile: TDP1 Inhibitor-1 vs. TDP1 Inhibitor-2 (SCAN1 Inhibition)

TDP1 Inhibitor-1 exhibits selectivity for TDP1 over TDP2, though direct comparative data is limited [1]. In contrast, TDP1 Inhibitor-2 not only inhibits TDP1 (IC₅₀ = 99 nM) but also significantly inhibits SCAN1, a TDP1 mutant associated with spinocerebellar ataxia, with an IC₅₀ of 3.5 μM . This dual inhibition profile may complicate interpretation of results in certain genetic models.

selectivity SCAN1 inhibition off-target effects

TDP1 Inhibitor-1: Optimal Experimental Scenarios Based on Empirical Evidence


Direct Cytotoxicity Studies in Lung, Leukemia, Prostate, and Liver Cancer Models

TDP1 Inhibitor-1 is uniquely suited for experiments requiring direct, single-agent cytotoxicity across a defined panel of cancer cell lines. Its GI₅₀ values of 1.53 μM (A549), 2.63 μM (CCRF-CEM), 4.29 μM (DU145), and 2.78 μM (Huh7) make it a reliable tool for assessing TDP1-dependent growth inhibition in these specific tissues . Unlike TDP1 Inhibitor-2, which shows minimal cytotoxicity, TDP1 Inhibitor-1 provides a robust growth-inhibitory readout without the need for combination with DNA-damaging agents.

Quantitative Chemosensitization of Breast Cancer Cells to Camptothecin

For researchers investigating the enhancement of topoisomerase I poison efficacy in breast cancer, TDP1 Inhibitor-1 offers a quantifiable synergy profile. The compound's ability to kill over 90% of MCF-7 cells at 5 μM in combination with camptothecin provides a clear benchmark for dose-response studies . This contrasts with the qualitative synergy data available for CD00509, enabling more precise experimental design.

Studies Requiring a Micromolar Potency Window and Avoidance of SCAN1 Off-Target Activity

In experimental models where the narrow selectivity window of ultra-potent TDP1 inhibitors (e.g., TDP1 Inhibitor-2, IC₅₀ 99 nM) may lead to off-target complications or where SCAN1 inhibition is a confounding variable, TDP1 Inhibitor-1 (IC₅₀ 7 μM) provides a distinct micromolar potency niche . Its lack of reported SCAN1 inhibition, unlike TDP1 Inhibitor-2 (IC₅₀ 3.5 μM for SCAN1), reduces the risk of unintended biological effects in genetic studies of spinocerebellar ataxia or related models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TDP1 Inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.